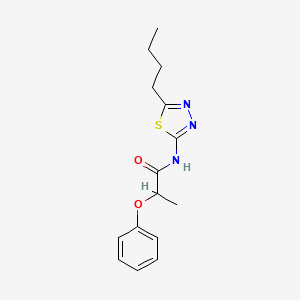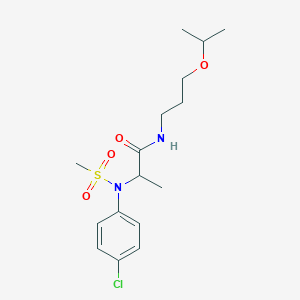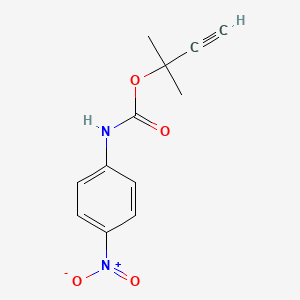![molecular formula C15H14BrFN4O3S B4198249 ETHYL 4-AMINO-2-({[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4198249.png)
ETHYL 4-AMINO-2-({[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
Overview
Description
Ethyl 4-amino-2-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as amino, bromo, and fluoro groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-({[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino, bromo, and fluoro substituents. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as ethyl cyanoacetate and guanidine.
Introduction of the Amino Group: This step involves the nucleophilic substitution of a suitable leaving group with an amine.
Bromination and Fluorination: These steps are carried out using brominating and fluorinating agents under controlled conditions to introduce the bromo and fluoro groups.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-amino-2-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-({[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Ethyl 4-amino-2-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives that have similar structures but different substituents. Some similar compounds include:
Ethyl 4-amino-2-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate: Similar structure with a chloro group instead of a bromo group.
Ethyl 4-amino-2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate: Similar structure with a chloro group instead of a fluoro group.
Ethyl 4-amino-2-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate: Similar structure with a methyl group instead of a fluoro group.
These comparisons highlight the uniqueness of ETHYL 4-AMINO-2-({[(4-BROMO-2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-amino-2-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN4O3S/c1-2-24-14(23)9-6-19-15(21-13(9)18)25-7-12(22)20-11-4-3-8(16)5-10(11)17/h3-6H,2,7H2,1H3,(H,20,22)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQWSTXXPMYNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4198178.png)

![N-(tert-butyl)-2-(4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4198200.png)
![2-[(2,4-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B4198207.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-1,2,4-triazol-3-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4198221.png)


![N-(2,4-dimethylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4198246.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4198260.png)

![1,2-Bis[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]ethane-1,2-diol](/img/structure/B4198286.png)
![N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4198287.png)
![2,4-DICHLOROBENZYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE](/img/structure/B4198291.png)
